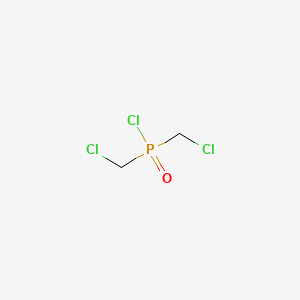

Phosphinic chloride, bis(chloromethyl)-

Description

Significance within Organophosphorus Compound Synthesis Methodologies

Bis(chloromethyl)phosphinic chloride is a significant precursor in the synthesis of various organophosphorus compounds. Its chemical reactivity allows for the formation of new phosphorus-carbon, phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds.

One of the primary methodologies involves its reaction with nucleophiles like alcohols, thiols, or amines in the presence of an acid-binding agent. These reactions yield corresponding esters (bis-chloromethyl-phosphinates), thioesters (bis-chloromethyl-thiophosphinates), and amides (bis-chloromethyl-phosphinic amides). doi.org For instance, its interaction with silylated amides leads to the formation of P-N-P compounds. tandfonline.com

Furthermore, bis(chloromethyl)phosphinic chloride serves as an intermediate for creating compounds with potential applications in agriculture. It is a precursor to phosphonothioates, a class of compounds investigated for their biocidal activity. vulcanchem.com The compound can also be transformed into other reactive intermediates. For example, it can be reduced using reagents like triphenyl phosphite (B83602) to form bis-chloromethyl-phosphinous chloride. doi.org This subsequent chloride can then react with Grignard reagents to produce tertiary phosphines, which can be further converted into their corresponding oxides or sulfides. doi.org

Another synthetic route involves the reaction of bis(chloromethyl)phosphinic chloride with trimethylsilylisocyanate to produce phosphorylated isocyanates, demonstrating its role in synthesizing novel organophosphorus structures. tandfonline.com

A summary of key reactions is presented below:

| Reactant | Product Class | Reference |

|---|---|---|

| Alcohols, Thiols, Amines | Phosphinates, Thiophosphinates, Phosphinic Amides | doi.org |

| Bis(trimethylsilyl)acetamide | P-N-P Compounds | tandfonline.com |

| Triphenyl phosphite (reduction) | Bis-chloromethyl-phosphinous chloride | doi.org |

| Trimethylsilylisocyanate | Phosphorylated isocyanates | tandfonline.com |

Historical Context of Academic Research on Halogenated Phosphinic Chlorides

Research into halogenated phosphinic chlorides is a subset of the broader field of organophosphorus chemistry, which has been an area of intense study for many decades. wikipedia.org Early academic work, such as that published in the 1970s, detailed the fundamental preparation and properties of bis(chloromethyl)phosphinic chloride and its derivatives. doi.org This foundational research established the reaction pathways with common nucleophiles and explored the potential of the resulting compounds. doi.org

The study of organophosphorus compounds, including halogenated phosphinic chlorides, has been driven by their wide-ranging applications, from pest control to materials science. wikipedia.orgnih.gov The development of new synthetic methods in organophosphorus chemistry has been a continuous goal for researchers, seeking to create novel molecular structures and improve the efficiency and sustainability of chemical processes. nih.gov The exploration of compounds like bis(chloromethyl)phosphinic chloride fits within this historical context, as chemists seek to understand and harness the reactivity of phosphorus-halogen bonds to build complex molecules. nih.gov

The structural and physicochemical properties of bis(chloromethyl)phosphinic chloride have been characterized using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₄Cl₃OP | vulcanchem.com |

| Molecular Weight | 181.38 g/mol | vulcanchem.com |

| Boiling Point | 180–185°C (decomposes) | vulcanchem.com |

| Density | 1.56 g/cm³ | vulcanchem.com |

| Solubility | Soluble in chlorinated solvents | vulcanchem.com |

Structural and Spectroscopic Data

| Parameter | Value | Reference |

|---|---|---|

| P–Cl bond length | 2.04 Å | vulcanchem.com |

| P–C bond length | 1.85 Å | vulcanchem.com |

| Cl–P–Cl bond angle | 102.3° | vulcanchem.com |

| C–P–C bond angle | 96.7° | vulcanchem.com |

| IR Absorption (P–Cl stretch) | 580 cm⁻¹ | vulcanchem.com |

| IR Absorption (C–Cl stretch) | 720 cm⁻¹ | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

13482-64-9 |

|---|---|

Molecular Formula |

C2H4Cl3OP |

Molecular Weight |

181.38 g/mol |

IUPAC Name |

chloro-[chloro(chloromethyl)phosphoryl]methane |

InChI |

InChI=1S/C2H4Cl3OP/c3-1-7(5,6)2-4/h1-2H2 |

InChI Key |

XBTTVJBCKILSKP-UHFFFAOYSA-N |

Canonical SMILES |

C(P(=O)(CCl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis Chloromethyl Phosphinic Chloride

Preparation Routes from Phosphinic Acid Precursors

The most prevalent and efficient method for the preparation of bis(chloromethyl)phosphinic chloride involves the direct conversion of bis(hydroxymethyl)phosphinic acid using halogenating agents. This approach leverages the reactivity of the hydroxyl groups in the precursor to achieve substitution with chlorine atoms.

Synthesis from Bis(hydroxymethyl)phosphinic Acid via Halogenation Reagents

The reaction of bis(hydroxymethyl)phosphinic acid with a suitable halogenating agent is the cornerstone of bis(chloromethyl)phosphinic chloride synthesis. This transformation effectively replaces the two hydroxyl groups of the starting material with chlorine atoms, and also converts the phosphinic acid hydroxyl group to a chloride, yielding the desired acid chloride.

One of the most effective and widely used halogenating agents for this purpose is thionyl chloride (SOCl₂). google.com The reaction is typically carried out under reflux conditions and is known for its high efficiency, with reported yields often exceeding 90%. google.com This makes it the preferred method for industrial and laboratory-scale production.

To maximize the yield and purity of bis(chloromethyl)phosphinic chloride, careful optimization of the reaction parameters is crucial. Key factors that influence the outcome of the synthesis include the choice of halogenating agent, the stoichiometry of the reactants, reaction temperature, and the use of solvents.

Table 1: Comparison of Halogenating Agents for the Synthesis of Bis(chloromethyl)phosphinic Chloride

| Halogenating Agent | Typical Yield | Reaction Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | >90% | Reflux |

As indicated in Table 1, thionyl chloride is demonstrably superior in terms of yield. google.com Operating the reaction under reflux is a standard condition for this method, ensuring the reaction proceeds to completion. While specific stoichiometric ratios are not extensively detailed in the available literature, a molar excess of the halogenating agent is typically used to ensure complete conversion of the bis(hydroxymethyl)phosphinic acid. The reaction is often performed neat, without the addition of a solvent.

Challenges and Side Reactions in Synthetic Pathways

Despite the high efficiency of the thionyl chloride route, several challenges and potential side reactions can occur, impacting the purity of the final product. One notable side product is bis(chloromethyl)phosphinic acid anhydride (B1165640). The formation of this anhydride can occur, particularly if the reaction conditions are not carefully controlled.

Alternative Synthetic Approaches and Efficiency Assessments

While the halogenation of bis(hydroxymethyl)phosphinic acid is the dominant synthetic route, the exploration of alternative methodologies is an ongoing area of research in organophosphorus chemistry. One potential, though less common, approach could involve the reaction of primary or secondary phosphines with sulfuryl chloride. vulcanchem.com However, the direct application of this method for the synthesis of bis(chloromethyl)phosphinic chloride is not well-documented and would require significant investigation to assess its efficiency and viability compared to the established methods.

Further research into novel synthetic pathways, potentially utilizing different phosphorus precursors or catalytic systems, could offer improvements in terms of efficiency, safety, and sustainability.

Reactivity and Reaction Mechanisms of Bis Chloromethyl Phosphinic Chloride

Nucleophilic Substitution Reactions

The phosphorus atom in bis(chloromethyl)phosphinic chloride is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a common reaction pathway for phosphinic chlorides.

Silylated protic nucleophiles, such as silylated amides, react with bis(chloromethyl)phosphinic chloride to yield substitution products. These reactions are synthetically useful for introducing new functional groups at the phosphorus center.

The interaction of bis(chloromethyl)phosphinic chloride with silylated reagents like bis(trimethylsilyl)acetamide results in the formation of the corresponding silyl (B83357) ester. byjus.com In this reaction, the silylated nucleophile attacks the phosphorus atom, leading to the displacement of the chloride and the formation of trimethylsilyl (B98337) bis(chloromethyl)phosphinate. This type of reaction provides a pathway to silylated phosphinates, which can be valuable intermediates in further chemical synthesis. byjus.com

| Reactant | Reagent | Product |

| Bis(chloromethyl)phosphinic chloride | Bis(trimethylsilyl)acetamide | Trimethylsilyl bis(chloromethyl)phosphinate |

Reactions with Alcohols to Yield Phosphinates

Bis(chloromethyl)phosphinic chloride readily reacts with a variety of alcohols in the presence of an acid-binding agent, such as a tertiary amine, to produce the corresponding bis(chloromethyl)phosphinate esters in fair yields. The reaction proceeds via a nucleophilic acyl substitution mechanism at the phosphorus center. The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride. The acid-binding agent serves to neutralize the hydrogen chloride that is liberated during the reaction, driving the equilibrium towards the formation of the phosphinate product.

The general reaction scheme is as follows:

(ClCH₂)₂P(O)Cl + ROH + R'₃N → (ClCH₂)₂P(O)OR + R'₃N·HCl

A range of alcohols can be employed in this reaction, leading to a diverse series of phosphinate esters. The specific reaction conditions, such as the choice of solvent and temperature, can be optimized to maximize the yield of the desired product. Below is a table summarizing the synthesis of various bis(chloromethyl)phosphinates from the reaction of bis(chloromethyl)phosphinic chloride with different alcohols.

| Alcohol (ROH) | Reaction Conditions | Yield (%) | Reference |

| Methanol | Et₃N, Ether, 0°C to RT | Fair | ingentaconnect.com |

| Ethanol | Pyridine, Benzene, RT | Fair | ingentaconnect.com |

| Propanol | Et₃N, THF, RT | Fair | ingentaconnect.com |

| Isopropanol | Pyridine, Toluene, 50°C | Fair | ingentaconnect.com |

| Butanol | Et₃N, CH₂Cl₂, RT | Fair | ingentaconnect.com |

Reactions with Organoboranes and Related Carbenoids

While specific studies on the direct reaction of bis(chloromethyl)phosphinic chloride with organoboranes and carbenoids are not extensively documented in the reviewed literature, the general reactivity of phosphinic chlorides and related organophosphorus compounds provides a basis for predicting potential reaction pathways. These reactions are of significant interest for the formation of new carbon-phosphorus bonds and the synthesis of functionalized organophosphorus compounds.

Generation of Functionalized Organophosphorus Compounds

The reaction of phosphinic chlorides with organoboranes can be envisioned to proceed through a coupling mechanism, potentially catalyzed by a transition metal. In such a reaction, the organoborane would act as a source of a nucleophilic organic group that displaces the chloride from the phosphinic chloride, leading to the formation of a new P-C bond and a tertiary phosphine (B1218219) oxide. The versatility of organoboranes allows for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents onto the phosphorus center. wikipedia.orgnih.govchemrxiv.orgnih.gov

Reactions with carbenoids, which are neutral compounds containing a divalent carbon atom, would offer another route to functionalized organophosphorus compounds. Carbenoids can insert into the P-Cl bond of bis(chloromethyl)phosphinic chloride, resulting in the formation of an α-chloroalkyl-substituted phosphine oxide. The subsequent reactivity of the newly introduced functional group would provide opportunities for further molecular elaboration.

Selective Group Migration Phenomena

A key feature of the reactions of organoboranes is the propensity for 1,2-migration of organic groups from the boron atom to an adjacent electrophilic center. wikipedia.orgresearchgate.net In a hypothetical reaction between bis(chloromethyl)phosphinic chloride and an organoborane, after the initial interaction, a subsequent rearrangement could occur where one of the organic groups from the boron migrates to the phosphorus atom. The migratory aptitude of the organic groups on the boron atom generally follows the order: alkynyl > aryl ≈ alkenyl > primary alkyl > secondary alkyl > tertiary alkyl. wikipedia.org This selectivity would allow for the controlled transfer of a specific organic moiety from the organoborane to the phosphorus center, enabling the synthesis of well-defined, unsymmetrical tertiary phosphine oxides. The stereochemistry of the migrating group is typically retained during this process.

Esterification and Arbuzov Reaction Pathways of Derived Compounds

Arylphosphinate Formation and Subsequent Reactivity

Aryl bis(chloromethyl)phosphinates can be synthesized by the reaction of bis(chloromethyl)phosphinic chloride with phenols in the presence of a base, analogous to the reaction with alcohols. These aryl esters are important intermediates for the synthesis of various organophosphorus compounds.

A significant reaction pathway for these derived arylphosphinates is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comchemeurope.comchinesechemsoc.orgorganic-chemistry.org The classical Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate (B1237965). In the context of the derived aryl bis(chloromethyl)phosphinates, these compounds can undergo a similar rearrangement.

The reaction is initiated by the nucleophilic attack of a trivalent phosphorus species, such as a phosphite, on an electrophilic carbon. While aryl halides are generally unreactive in the classical Arbuzov reaction, certain activated aryl halides or reactions under photolytic conditions can proceed. wikipedia.orgacs.org More relevant to the derived compounds, if the aryl group of the phosphinate contains a suitable leaving group or if the reaction is with a phosphonite or phosphinite, an intramolecular or intermolecular rearrangement can occur.

The mechanism of the Arbuzov reaction typically involves the formation of a quasi-phosphonium intermediate, followed by the dealkylation of this intermediate by the displaced halide ion to yield the final pentavalent phosphorus product. jk-sci.comchemeurope.com For an arylphosphinate, the reaction with an alkyl halide would lead to the formation of a phosphonium (B103445) salt. Subsequent nucleophilic attack by the halide on the alkyl group attached to the oxygen would result in the formation of an alkyl halide and a phosphinic acid derivative where a new P-C bond has been formed. The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. chemeurope.com

This pathway provides a powerful method for the synthesis of a wide range of phosphinates and phosphine oxides with diverse functionalities, starting from the versatile bis(chloromethyl)phosphinic chloride precursor.

Derivatization and Functionalization Strategies Employing Bis Chloromethyl Phosphinic Chloride

Synthesis of Alkyl and Silyl (B83357) Phosphinate Derivatives

The reaction of bis(chloromethyl)phosphinic chloride with alcohols and silylating agents provides a direct route to the corresponding phosphinate esters. These reactions are typically nucleophilic substitution at the phosphorus center, where the chlorine atom is displaced by an alkoxy or siloxy group.

The synthesis of alkyl bis(chloromethyl)phosphinates is achieved by treating bis(chloromethyl)phosphinic chloride with various alcohols in the presence of an acid-binding agent. doi.org This process is generally carried out in a suitable solvent to yield the desired phosphinates in fair yields. doi.org The general reaction scheme is as follows:

(ClCH₂)₂P(O)Cl + ROH → (ClCH₂)₂P(O)OR + HCl

A range of alcohols can be employed in this reaction, leading to a library of phosphinate esters with varying alkyl substituents. The properties of the resulting esters are influenced by the nature of the alkyl group introduced.

| Reactant | Product | Yield (%) | Reference |

| Bis(chloromethyl)phosphinic chloride and Ethanol | Ethyl bis(chloromethyl)phosphinate | Fair | doi.org |

| Bis(chloromethyl)phosphinic chloride and various alcohols | Alkyl bis(chloromethyl)phosphinates | Fair | doi.org |

The synthesis of silyl phosphinate derivatives can be achieved through the reaction of bis(chloromethyl)phosphinic chloride with silylating agents. For instance, the interaction of chloromethylchlorophosphinates with bis(trimethylsilyl)acetamide or diethylsilylamidophosphate results in the formation of the corresponding siloxyphosphonates. tandfonline.com While specific examples with bis(chloromethyl)phosphinic chloride are not extensively detailed in the reviewed literature, the reactivity of the P-Cl bond suggests a similar pathway is feasible. The reaction with a silylating agent like hexamethyldisilazane (B44280) (HMDS) would proceed as follows:

(ClCH₂)₂P(O)Cl + (CH₃)₃Si-O-Si(CH₃)₃ → (ClCH₂)₂P(O)O-Si(CH₃)₃ + (CH₃)₃SiCl

This reaction would yield trimethylsilyl (B98337) bis(chloromethyl)phosphinate, a derivative that could serve as a useful intermediate in further synthetic transformations due to the labile nature of the silyl ether bond.

Incorporation into Macrocyclic Systems

The bifunctional nature of bis(chloromethyl)phosphinic chloride makes it a candidate for the construction of macrocyclic structures, where the phosphinic acid moiety can be incorporated into a larger ring system.

While the direct phosphorylation of calixresorcinol derivatives with bis(chloromethyl)phosphinic chloride is not explicitly documented in the reviewed literature, the general reactivity of phosphinic chlorides with phenols suggests this as a potential synthetic route. The hydroxyl groups of calixresorcinols could react with the P-Cl group of bis(chloromethyl)phosphinic chloride to form phosphinate linkages, thereby capping the upper or lower rim of the calixarene (B151959) scaffold. This would result in the formation of novel cavitands with unique host-guest properties.

The formation of dimeric macrocyclic structures using bis(chloromethyl)phosphinic chloride is another potential application of this versatile reagent. By reacting with difunctional linkers such as diamines or diols, it is conceivable to construct macrocycles where two phosphinic acid units are bridged together. While specific examples utilizing bis(chloromethyl)phosphinic chloride are not prevalent in the literature, the principle has been demonstrated with other phosphorus-containing macrocycles.

Development of Non-Hydrolysable Phosphate (B84403) Analogues

A significant area of research in medicinal chemistry is the development of non-hydrolysable analogues of biologically important phosphates, such as adenosine (B11128) triphosphate (ATP). These analogues are valuable tools for studying enzymatic processes and for the development of therapeutic agents. The replacement of the labile P-O-P phosphoanhydride bond with a more stable P-C-P linkage is a common strategy to achieve this.

Bis(chloromethyl)phosphinic chloride, with its pre-existing P-C bonds, presents an intriguing starting material for the synthesis of such analogues. The chloromethyl groups can be further functionalized to introduce the necessary structural motifs to mimic the parent phosphate.

The synthesis of meta- and ultraphosphonates, which are non-hydrolysable analogues of pyrophosphate and triphosphate, respectively, can be envisioned using bis(chloromethyl)phosphinic chloride as a precursor. The two chloromethyl groups provide handles for the introduction of further phosphate or phosphonate (B1237965) moieties, leading to the construction of the desired P-C-P backbone. These compounds can serve as biochemical probes to study the mechanism of enzymes that interact with pyrophosphate or triphosphate.

The modification of phosphoanhydride bonds is a key strategy in the design of non-hydrolysable phosphate analogues. Bis(chloromethyl)phosphinic chloride can be utilized to replace the central oxygen atom in a pyrophosphate linkage with a methylene (B1212753) group, thereby creating a non-hydrolysable methylenebis(phosphonate) analogue. This approach would involve the reaction of the phosphinic chloride with a suitably protected phosphate or phosphonate to form the P-C-P bridge. Such modifications render the resulting molecules resistant to enzymatic cleavage, making them valuable tools for biochemical and pharmacological studies.

Advanced Applications in Chemical Synthesis and Materials Science Research

Reagent in Synthetic Organic Chemistry for Phosphorus-Containing Compounds

Phosphinic chloride, bis(chloromethyl)- is a key precursor in the synthesis of a diverse array of organophosphorus compounds. The central phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the facile creation of new phosphorus-carbon, phosphorus-oxygen, phosphorus-sulfur, and phosphorus-nitrogen bonds.

Research has demonstrated that it reacts efficiently with various nucleophiles in the presence of an acid-binding agent. For instance, treatment with alcohols or thiols yields the corresponding bis(chloromethyl)phosphinate esters and thiophosphinates, respectively. doi.org Similarly, reaction with primary or secondary amines leads to the formation of bis(chloromethyl)phosphinic amides. doi.org

A summary of these synthetic transformations is presented below:

| Nucleophile | Reagent Class | Resulting Compound Class |

| R-OH | Alcohols | Bis(chloromethyl)phosphinates |

| R-SH | Thiols | Bis(chloromethyl)thiophosphinates |

| R₂-NH | Amines | Bis(chloromethyl)phosphinic amides |

Furthermore, the compound can be used to synthesize tertiary phosphines, which are a cornerstone of catalysis and coordination chemistry. This transformation involves a two-step process: first, the phosphinic chloride is reduced to bis(chloromethyl)phosphinous chloride, (ClCH₂)₂PCl. Subsequent interaction of this intermediate with Grignard reagents (R-MgX) yields tertiary phosphines, (ClCH₂)₂PR, although these are often unstable and are typically characterized as their more stable oxide or sulfide (B99878) derivatives. doi.org This synthetic pathway highlights the role of bis(chloromethyl)phosphinic chloride as a foundational reagent for accessing various other organophosphorus functionalities.

Role in the Development of Novel Materials and Polymers

The unique chemical structure of bis(chloromethyl)phosphinic chloride makes it a valuable component in the field of materials science, particularly in the creation of flame-retardant polymers. Organophosphorus compounds are well-established as effective flame retardants because they can interrupt the combustion cycle in both the gas phase (quenching radical reactions) and the condensed phase (promoting char formation). nih.govmdpi.com

When incorporated into polymer matrices, such as epoxy resins, bis(chloromethyl)phosphinic chloride acts as a reactive flame retardant. mdpi.com This means it chemically bonds with the polymer network rather than being a passive additive. This covalent integration ensures the permanence of the flame-retardant properties and minimizes negative impacts on the material's mechanical strength.

In the context of polymer chemistry, bis(chloromethyl)phosphinic chloride functions as a phosphorylating agent, introducing phosphorus-containing moieties directly into the material's structure. During the curing process of epoxy resins, for example, the reactive P-Cl group can react with hydroxyl groups present in the resin backbone. This process grafts the bis(chloromethyl)phosphinyl group onto the polymer.

This functionalization serves a dual purpose. Firstly, it acts as a cross-linking agent, creating a denser, more thermally stable network of phosphorus-carbon bonds. mdpi.com This increased cross-linking contributes to the formation of a stable char layer when the material is exposed to high temperatures. This char layer acts as an insulating barrier, slowing the transfer of heat and mass, thereby reducing the material's flammability. nih.gov Secondly, the introduction of phosphorus inherently imparts flame retardancy to the bulk material. Even small weight percentages of phosphorus can significantly improve fire resistance, helping materials achieve higher safety ratings such as the UL-94 V-0 classification. mdpi.com

Intermediate in the Synthesis of Specific Organophosphorus Ligands

Organophosphorus ligands are critical in homogeneous catalysis, finding application in reactions such as cross-coupling, hydrogenation, and hydroformylation. The electronic and steric properties of these ligands can be finely tuned to control the activity and selectivity of a metal catalyst. Dialkylchlorophosphines are among the most versatile building blocks for creating tertiary phosphine (B1218219) ligands.

As established, bis(chloromethyl)phosphinic chloride serves as a precursor to bis(chloromethyl)phosphinous chloride, which can then be reacted with organometallic reagents like Grignard reagents to form tertiary phosphines. doi.org These phosphines, bearing two chloromethyl groups, can be further modified or used directly as ligands in coordination chemistry. The synthesis of new bis(phosphinomethyl)pyridine N,P,P'-trioxide ligands, for example, has been achieved through substitutions on 2,6-bis(chloromethyl)pyridine, demonstrating a parallel strategy where the chloromethyl group is a key reactive site for building complex ligand architectures. nih.gov The versatility of bis(chloromethyl)phosphinic chloride as a starting point allows for the systematic development of new ligands with tailored properties for specific catalytic applications.

Application in Chemical Proteomics through Non-Hydrolysable Analogues

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization directly in complex biological systems. mq.edu.au A significant area of this field focuses on post-translational modifications (PTMs), such as phosphorylation, which are central to cellular signaling. However, the phosphate (B84403) esters and anhydrides involved in these processes are often susceptible to hydrolysis by cellular enzymes (e.g., phosphatases), making them difficult to study. acs.org

To overcome this challenge, researchers synthesize non-hydrolysable analogues of phosphorylated biomolecules. In these mimics, a labile P-O or P-N bond is replaced with a robust P-C bond, creating a phosphinate or phosphonate (B1237965) structure that resists enzymatic cleavage. rsc.org These stable analogues can be used as activity-based probes (ABPs) to covalently label and identify specific enzymes, or as inhibitors to study their function without being degraded. rsc.orgacs.org

Phosphinate esters, for instance, have been developed as novel "warheads" for ABPs that target serine proteases, enabling their detection and imaging. rsc.org Given its reactivity, bis(chloromethyl)phosphinic chloride is a potential precursor for the synthesis of such phosphinate-based probes. Its P-Cl bond allows for coupling with a targeting moiety (e.g., a peptide sequence), while the two chloromethyl groups could be functionalized to attach reporter tags (like fluorophores) or handles for enrichment. This makes it a plausible and versatile building block for creating custom-designed, non-hydrolysable probes to investigate the roles of specific proteins in complex biological pathways.

Computational and Theoretical Investigations of Bis Chloromethyl Phosphinic Chloride and Its Reactions

Mechanistic Studies Through Theoretical Models

No information is available in the searched scientific literature regarding mechanistic studies of bis(chloromethyl)phosphinic chloride that employ theoretical models.

Quantum Chemical Calculations of Molecular Structure and Reactivity

There are no published quantum chemical calculations detailing the molecular structure, electronic properties, or reactivity of bis(chloromethyl)phosphinic chloride.

Prediction of Reaction Pathways and Energetics

No theoretical predictions concerning the reaction pathways or the energetics of reactions involving bis(chloromethyl)phosphinic chloride could be located in the available literature.

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Transformations

Phosphinic chloride, bis(chloromethyl)- serves as a versatile precursor for a variety of organophosphorus compounds, and future research is anticipated to explore its utility in novel catalytic transformations. The development of chiral phosphine (B1218219) ligands from this compound is a promising avenue for asymmetric catalysis. While phosphine ligands are widely recognized for their role in coordination chemistry and catalysis, the specific derivatives of Phosphinic chloride, bis(chloromethyl)- remain an underexplored area. cfmot.detcichemicals.com The synthesis of novel bidentate and monodentate phosphine ligands derived from this precursor could lead to catalysts with unique steric and electronic properties. cfmot.detcichemicals.com These new ligands could find applications in a range of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, as well as in hydrogenation and cyclization processes. cfmot.detcichemicals.com

Future investigations may focus on the synthesis of ligands with tailored bulkiness and electron density to enhance the reactivity and selectivity of metal complexes. tcichemicals.com For instance, the creation of bulky phosphine ligands derived from Phosphinic chloride, bis(chloromethyl)- could promote challenging oxidative addition and reductive elimination steps in catalytic cycles. tcichemicals.com Furthermore, the development of chiral variants of these ligands could open doors to new asymmetric transformations, a critical area in modern synthetic chemistry. rsc.orgmdpi.com The exploration of these derivatives as organocatalysts themselves, moving beyond their role as ligands for transition metals, presents another exciting research frontier.

Development of New Synthetic Methodologies with Improved Efficiency

Traditional methods for the synthesis of derivatives from Phosphinic chloride, bis(chloromethyl)-, such as reactions with alcohols, thiols, or amines, often proceed in fair yields but may lack the efficiency and sustainability demanded by modern chemical manufacturing. doi.org Future research will likely focus on the development of new synthetic methodologies that offer improved efficiency, atom economy, and greener reaction conditions.

One promising area is the adoption of flow chemistry and microfluidic systems . These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for process automation and scalability. nih.govresearchgate.net The synthesis of organophosphorus compounds, including derivatives of Phosphinic chloride, bis(chloromethyl)-, could benefit significantly from the precise mixing and heat transfer capabilities of microreactors. nih.govresearchgate.net This could lead to higher yields, reduced reaction times, and minimized byproduct formation.

Furthermore, there is a growing interest in developing chlorine-free synthetic routes to phosphinic acid derivatives to avoid the use of chlorinated reagents and the generation of corrosive byproducts. researchgate.net While direct application to Phosphinic chloride, bis(chloromethyl)- is a challenge due to its inherent structure, research into alternative activation methods for the phosphorus center could lead to more sustainable synthetic pathways for its derivatives. This could involve enzymatic catalysis or the use of novel activating agents that are more environmentally benign than traditional chlorinating agents.

The following table summarizes potential areas for improvement in the synthesis of derivatives from Phosphinic chloride, bis(chloromethyl)-:

| Area of Improvement | Potential Methodology | Anticipated Benefits |

|---|---|---|

| Process Control and Safety | Flow Chemistry/Microfluidics | Enhanced reaction control, improved safety, scalability |

| Sustainability | Chlorine-free synthetic routes, enzymatic catalysis | Reduced environmental impact, less corrosive byproducts |

| Efficiency | Novel catalytic systems for derivatization | Higher yields, faster reaction times, improved atom economy |

Expansion of Applications in Advanced Materials and Biochemical Probes

The application of Phosphinic chloride, bis(chloromethyl)- as a building block for advanced materials and biochemical probes is a rapidly evolving field. Its ability to introduce phosphorus-containing moieties into various structures makes it a valuable tool for creating materials with tailored properties.

In the realm of advanced materials , a significant application lies in the development of flame retardants . Phosphorus-based flame retardants are increasingly sought after as halogen-free alternatives. nih.gov When incorporated into polymers like epoxy resins, derivatives of Phosphinic chloride, bis(chloromethyl)- can act in both the condensed and gas phases to suppress combustion. researchgate.netmdpi.com In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can release phosphorus-containing radicals that quench the flame. nih.govresearchgate.net Future research will likely focus on synthesizing novel phosphorus-containing polymers and composites with enhanced thermal stability and flame retardancy. nih.gov This includes the development of reactive flame retardants that are chemically bonded into the polymer matrix, offering improved permanence and performance. cnrs.frrsc.org

The development of biochemical probes represents another exciting frontier. The phosphinate group is a key feature in the design of enzyme inhibitors and imaging agents. researchgate.netacs.org Phosphinic chloride, bis(chloromethyl)- can serve as a scaffold for the synthesis of molecules that can target specific biological processes. For example, phosphinate-containing rhodamines have been engineered for photoacoustic imaging, demonstrating the potential of this functional group in developing "turn-on" probes for detecting specific analytes like hypochlorous acid. researchgate.net Future directions could involve the synthesis of phosphinate-based ligands for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, allowing for non-invasive visualization of biological targets. nih.gov The development of low-affinity fluorescent probes for cations like Ca2+ using phosphinate-based ligands also highlights the potential for creating sensors for intracellular imaging. acs.org

The following table outlines potential applications in advanced materials and biochemical probes:

| Application Area | Specific Focus | Potential Impact |

|---|---|---|

| Advanced Materials | Flame Retardant Polymers (e.g., Epoxy Resins) | Development of safer, halogen-free materials for electronics and construction. |

| Novel Phosphorus-Containing Polymers | Creation of materials with unique thermal, mechanical, and optical properties. 20.210.105mdpi.com | |

| Biochemical Probes | Photoacoustic and Fluorescent Imaging Agents | Real-time, non-invasive imaging of biological processes and disease markers. researchgate.netresearchgate.net |

| PET and SPECT Ligands | Advanced diagnostic tools for oncology and neurology. nih.gov |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A more profound understanding of the reaction mechanisms of Phosphinic chloride, bis(chloromethyl)- is crucial for optimizing its existing applications and discovering new ones. Future research will heavily rely on advanced spectroscopic and computational techniques to elucidate the intricate details of its reactivity.

Advanced spectroscopic techniques , such as in situ Fourier-transform infrared (FTIR) spectroscopy, can provide real-time monitoring of reactions involving Phosphinic chloride, bis(chloromethyl)-. rsc.orgrsc.org This allows for the identification of transient intermediates and the determination of reaction kinetics under various conditions. Kinetic studies, including solvolysis reactions, can provide valuable insights into the nucleophilic substitution mechanisms at the phosphorus center. rsc.orgresearchgate.netnih.govkoreascience.krrsc.org By observing changes in vibrational frequencies, researchers can track bond formation and cleavage, leading to a more detailed picture of the reaction pathway.

Computational techniques , particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of chemical reactions. researchgate.net DFT calculations can be employed to model the structures of reactants, transition states, and products, providing valuable information about activation energies and reaction pathways. researchgate.net For Phosphinic chloride, bis(chloromethyl)-, computational studies can help to understand its reactivity with different nucleophiles and predict the regioselectivity of its reactions. Such theoretical investigations can complement experimental findings and guide the design of new synthetic strategies and functional molecules.

Future research in this area will likely involve a synergistic approach, combining experimental data from spectroscopic and kinetic studies with theoretical insights from computational modeling. This integrated approach will enable a comprehensive understanding of the factors that govern the reactivity of Phosphinic chloride, bis(chloromethyl)-, paving the way for its more effective and innovative use in various scientific disciplines.

Q & A

Q. What safety protocols are essential when handling bis(chloromethyl) phosphinic chloride in laboratory settings?

Researchers must establish OSHA-compliant regulated areas, use corrosion-resistant containers, and store the compound under inert gas to avoid moisture exposure. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its reactivity with water, which releases hydrogen chloride and formaldehyde. Emergency spill kits with neutralizing agents (e.g., sodium bicarbonate) should be readily available .

Q. How does bis(chloromethyl) phosphinic chloride interact with aqueous environments?

The compound hydrolyzes in the presence of water or humid air, producing hydrochloric acid (HCl) and formaldehyde. This reaction can alter experimental outcomes by introducing acidic byproducts. Researchers should use anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and real-time moisture detection methods (e.g., FTIR) to mitigate unintended hydrolysis .

Q. What are the primary storage considerations to ensure compound stability?

Store in sealed, amber-glass containers at temperatures below -20°C, segregated from strong acids (e.g., HCl, HNO₃) and oxidizing agents (e.g., chlorates, peroxides). Regularly inspect storage integrity and use desiccants like molecular sieves to maintain moisture-free conditions .

Advanced Research Questions

Q. What analytical techniques effectively characterize bis(chloromethyl) phosphinic chloride and its degradation products?

A combination of ³¹P NMR (for phosphorus speciation), GC-MS (to detect volatile byproducts like formaldehyde), and FTIR (to monitor functional groups) is recommended. Elemental analysis validates purity, while mass spectrometry confirms molecular weight. For trace degradation products, employ headspace GC-MS with detection limits below 0.1 ppm .

Q. How can researchers minimize the formation of carcinogenic byproducts like bis(chloromethyl) ether during synthesis?

Control reaction stoichiometry to limit excess formaldehyde and HCl, which are precursors for ether formation. Use scavengers (e.g., triethylamine) to neutralize HCl and maintain reaction temperatures below 0°C. Monitor byproducts via inline FTIR or Raman spectroscopy for real-time adjustments .

Q. What experimental designs address contradictory data on ambient stability?

Conduct controlled stability studies under varying humidity (10–90% RH) and temperature (4–40°C). Use accelerated aging models (e.g., Arrhenius equation) to predict degradation kinetics. Statistical tools like ANOVA can identify critical variables (e.g., trace metal contaminants) influencing stability .

Q. How can over-phosphorylation be prevented when modifying bis(chloromethyl) phosphinic chloride with nucleophiles?

Limit phosphorylation by using substoichiometric equivalents (0.8–0.9 equiv) of the phosphorylating agent. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction control. Terminate reactions at 70–80% conversion, as determined by ³¹P NMR monitoring .

Q. What emergency procedures are recommended for accidental exposure?

Immediate decontamination with 15+ minutes of water flushing for skin/eye contact. For inhalation, evacuate the area and administer oxygen. Neutralize spills with sodium bicarbonate (never water) and dispose of waste in sealed, labeled containers for hazardous material disposal .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hydrolysis rates under ambient conditions?

Replicate experiments with standardized humidity controls (e.g., environmental chambers) and validate detection methods (e.g., compare FTIR vs. ion chromatography for HCl quantification). Cross-reference with kinetic studies using isotopically labeled water (D₂O) to trace hydrolysis pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.